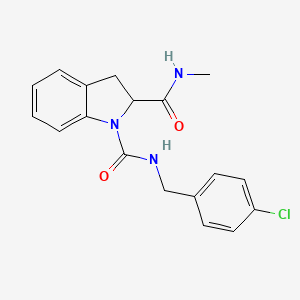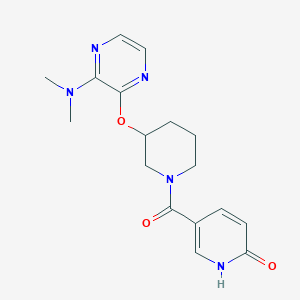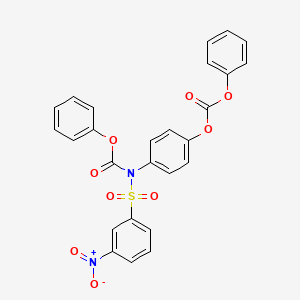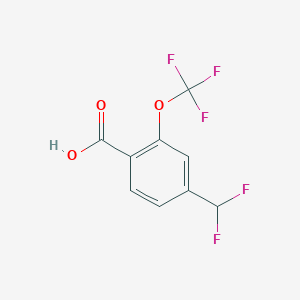![molecular formula C20H16FN5O2S B2794835 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 893935-62-1](/img/structure/B2794835.png)
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been investigated for its potential in cancer treatment, specifically as a CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction was performed under ultrasonic assistance .Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostic Applications
A novel series of compounds, including derivatives closely related to 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide, has been reported for selective imaging of the translocator protein (18 kDa) with PET. These compounds, exemplified by DPA-714, are designed with a fluorine atom allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application highlights the compound's potential in neuroinflammation imaging and diagnostic applications in neurological diseases (Dollé et al., 2008).
Anticancer Activity
Research into the structural modification of this compound derivatives has identified potential anticancer applications. Specific modifications have demonstrated appreciable growth inhibition against various cancer cell lines. This suggests the compound's derivatives could serve as a basis for developing new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been synthesized with a focus on antimicrobial activity. These compounds have shown promising results against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents (Bondock et al., 2008).
Molecular Docking and Drug Design
Computational studies on similar molecules have utilized molecular docking to explore interactions with various biological targets, such as enzymes related to disease processes. These studies provide insights into the compound's potential for drug design and development, particularly in addressing diseases like COVID-19 and inflammatory conditions (Shukla & Yadava, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to target theHistamine H1 receptor . The role of this receptor is to mediate the physiological effects of histamine, a biogenic amine that plays a role in allergic reactions and serves as a neurotransmitter in the central nervous system .
Mode of Action
It is suggested that the compound may function as anantihistamine , inhibiting the action of histamine at the H1 receptor . This could result in the alleviation of symptoms associated with allergic reactions, such as inflammation and itching .
Biochemical Pathways
histamine signaling pathway . By blocking the H1 receptor, the compound could prevent the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation .
Result of Action
As a potential antihistamine, it could reduce the physiological responses to histamine, such as inflammation and itching . This could be beneficial in conditions like allergic reactions or certain types of dermatitis .
Zukünftige Richtungen
The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further development and investigation . Future research could focus on optimizing the synthesis process, investigating the compound’s effects in different biological systems, and conducting preclinical and clinical trials to assess its safety and efficacy .
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQCYJOTQJBMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2794756.png)


![2-chloro-N-{4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2794759.png)
![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)

![4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2794763.png)
![Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2794765.png)


![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea](/img/structure/B2794775.png)